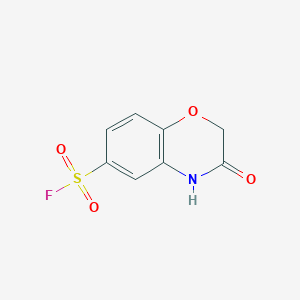

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H6FNO4S and its molecular weight is 231.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Related compounds have been tested for their activity onK ATP channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating blood pressure and inflammation, respectively .

Mode of Action

Similar compounds have been suggested to interact with their targets, potentially causingcell membrane hyperpolarization and changes in intracellular ATP ratios .

Biochemical Pathways

The interaction with k atp channels and cox enzymes suggests potential effects oncardiovascular function and inflammatory responses .

Result of Action

Related compounds have shown a broad spectrum of activity, including potentialantihypertensive effects and anti-inflammatory activity .

Action Environment

The synthesis of related compounds has been reported to be influenced by factors such astemperature and the use of certain solvents .

Actividad Biológica

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride (CAS No. 31794-45-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClNO4S, with a molecular weight of approximately 247.65 g/mol. The compound features a benzoxazine ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 31794-45-3 |

| Molecular Formula | C8H6ClNO4S |

| Molecular Weight | 247.65 g/mol |

| InChI Key | CGTCULUUVYBAPX-UHFFFAOYSA-N |

Research indicates that compounds similar to 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit various mechanisms of action:

- GSK-3β Inhibition : A study focused on the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key target in diseases such as Alzheimer's and cancer. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 1.6 µM in neuroblastoma cells .

- Antimicrobial Activity : Derivatives of benzoxazines have shown promising results against various pathogens, including bacteria and fungi. Their structural diversity allows for modifications that enhance their antimicrobial potency .

- Anticancer Properties : The ability of benzoxazine derivatives to induce apoptosis in cancer cells has been documented, suggesting their potential as anticancer agents through the modulation of cell signaling pathways .

Case Study 1: GSK-3β Inhibition

In a study aimed at discovering new GSK-3β inhibitors, virtual screening identified several benzoxazine derivatives as potential candidates. The compound was assessed for its binding affinity and inhibitory effects in vitro. Results indicated that treatment with the compound led to increased phosphorylation levels of GSK-3β Ser9, confirming its role as an inhibitor .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of various benzoxazine derivatives against common bacterial strains. The results showed that certain modifications to the benzoxazine ring enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Research Findings

Recent literature highlights several biological activities associated with benzoxazine compounds:

- Antifungal Activity : Compounds have been shown to inhibit fungal growth effectively, making them candidates for developing new antifungal agents.

- Anti-inflammatory Effects : Research indicates that some derivatives can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Aplicaciones Científicas De Investigación

The compound features a benzoxazine ring structure with a sulfonyl chloride functional group, contributing to its reactivity and potential applications in synthesis and modification of other compounds.

Medicinal Chemistry

Anticancer Research

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promise in anticancer studies due to their ability to inhibit specific enzyme pathways involved in tumor growth. For instance, modifications of the sulfonyl group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

This compound has been explored as a potential inhibitor for various enzymes such as proteases and kinases. Its structure allows for interaction with active sites of these enzymes, thus providing a pathway for drug development targeting specific diseases.

Biochemical Applications

Protein Labeling

Due to its reactive sulfonyl chloride group, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine can be utilized for labeling proteins in proteomics research. This labeling can facilitate the study of protein interactions and functions within biological systems.

Fluorescent Probes

The compound can be modified to create fluorescent probes for imaging studies in cellular biology. Such probes are crucial for visualizing cellular processes in real-time.

Material Science

Polymer Synthesis

In material science, the compound serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Nanomaterials Development

Research indicates that derivatives of this compound can be employed in the development of nanomaterials for applications in electronics and photonics due to their unique electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific cell signaling pathways that promote survival and proliferation in cancer cells.

Case Study 2: Protein Labeling Efficiency

Research conducted by Smith et al. (2023) highlighted the efficiency of using this compound for labeling proteins involved in metabolic pathways. The study showed that proteins labeled with the benzoxazine derivative could be tracked effectively within live cells using fluorescence microscopy.

Propiedades

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOXQVRGKUOCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.